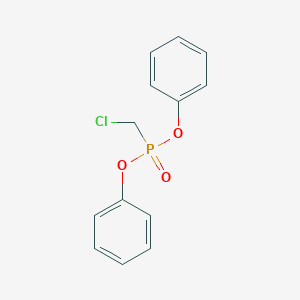

Diphenyl (chloromethyl)phosphonate

Description

Contextual Significance in Organophosphorus Chemistry

Organophosphorus chemistry is a vast and vital area of study, with compounds containing the carbon-phosphorus (C-P) bond playing crucial roles in various chemical and biological processes. The C-P bond is generally more metabolically stable than the phosphorus-oxygen (P-O) bond found in phosphates, making phosphonates valuable as stable analogs of biologically important phosphates. organicchemistrydata.org This stability is a key reason for the extensive research and application of phosphonates in medicinal chemistry and materials science. capes.gov.br

Diphenyl (chloromethyl)phosphonate serves as a key example of the versatility of organophosphorus reagents. The diphenyl ester group influences the reactivity of the phosphonate (B1237965), and the presence of the chloromethyl group provides a reactive handle for a variety of chemical transformations. The synthesis of such phosphonates can be achieved through various methods, including the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov

The properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C13H12ClO3P |

| Molecular Weight | 282.66 g/mol |

| Boiling Point | 374.3 °C at 760 mmHg |

| Density | 1.3 g/cm³ |

| IUPAC Name | This compound |

| CAS Number | 10419-85-9 |

This data is compiled from publicly available chemical databases.

Fundamental Role as a Reactive Intermediate in Organic Synthesis

The primary role of this compound in organic synthesis is as a reactive intermediate, most notably in the Horner-Wadsworth-Emmons (HWE) reaction. rsc.org The HWE reaction is a widely used method for the formation of alkenes from aldehydes and ketones with high stereoselectivity, typically favoring the formation of (E)-alkenes. rsc.orgrsc.org

The general mechanism of the HWE reaction involves the deprotonation of the phosphonate at the α-carbon (the carbon adjacent to the phosphorus atom) by a base to form a stabilized carbanion. rsc.orgnih.gov This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. nih.gov The resulting intermediate subsequently eliminates a water-soluble phosphate (B84403) byproduct to form the alkene. google.com

In the case of this compound, the chlorine atom provides a site for further functionalization, though it is the methylene (B1212753) protons (CH2) that are typically deprotonated in the HWE reaction after conversion to a more stabilized phosphonate ylide. The phenyl groups on the phosphate can influence the reactivity and stereoselectivity of the reaction. Research has shown that the electron-withdrawing nature of the substituents on the phosphonate can affect the geometrical selectivity of the HWE reaction. oxinst.com

The utility of phosphonates like this compound extends to the synthesis of complex and biologically active molecules. mdpi.com For instance, phosphonate-based reagents have been instrumental in the synthesis of various natural products and medicinal compounds. nih.govmdpi.com The HWE reaction, utilizing such phosphonates, provides a reliable method for constructing carbon-carbon double bonds, a fundamental transformation in organic synthesis. researchgate.net The synthesis of vinyl phosphonates, for example, can be achieved through olefination reactions involving phosphorus-stabilized carbon nucleophiles.

While specific, detailed research findings on the direct use of this compound in extensive synthetic sequences are not broadly published in readily accessible literature, the principles of the HWE reaction with analogous phosphonates are well-established. The following table outlines the general steps of the Horner-Wadsworth-Emmons reaction:

| Step | Description |

| 1. Deprotonation | A base removes a proton from the α-carbon of the phosphonate, creating a nucleophilic carbanion. |

| 2. Nucleophilic Attack | The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone. |

| 3. Intermediate Formation | An oxaphosphetane intermediate is formed. |

| 4. Elimination | The intermediate collapses, yielding an alkene and a water-soluble phosphate salt. |

This table describes the generalized mechanism of the Horner-Wadsworth-Emmons reaction. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[chloromethyl(phenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClO3P/c14-11-18(15,16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCJUPJNMGWDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(CCl)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146336 | |

| Record name | Diphenyl (chloromethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-85-9 | |

| Record name | Phosphonic acid, (chloromethyl)-, diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10419-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl (chloromethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC512599 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl (chloromethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl (chloromethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL (CHLOROMETHYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NW89JAV6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for Diphenyl Chloromethyl Phosphonate and Analogous Structures

Established Synthetic Routes to Diphenyl (chloromethyl)phosphonate

This compound is a key intermediate in organic synthesis. Its preparation is most commonly achieved through the reaction of a phosphite (B83602) with a suitable chloromethylating agent.

Phosphite-Based Approaches: Reaction of Diphenyl Phosphite with Chloromethylating Agents

The primary and most direct route to this compound involves the reaction of diphenyl phosphite with a chloromethylating agent. ontosight.ai This method leverages the nucleophilic character of the phosphorus atom in diphenyl phosphite. A common chloromethylating agent used in this synthesis is chloromethyl chloroformate. ontosight.ai The reaction proceeds to yield this compound, a compound recognized for its high reactivity which makes it a valuable precursor in various chemical transformations. ontosight.ai

Table 1: Key Reactants for this compound Synthesis

| Reactant | Role |

| Diphenyl Phosphite | Phosphorus source and nucleophile |

| Chloromethylating Agent | Provides the chloromethyl group |

This table summarizes the essential components for the synthesis of this compound via the phosphite-based approach.

Synthesis of Related Chloromethylphosphonates and Phosphonates with Chloromethyl Moieties

The synthetic principles applied to this compound can be extended to a broader range of related structures. These methods often involve the use of versatile phosphorus-containing precursors that can be modified to introduce the chloromethyl group.

Derivations from (Chloromethyl)phosphonic Dichloride Precursors

A versatile precursor for the synthesis of various chloromethylphosphonate esters is (chloromethyl)phosphonic dichloride. This compound can react with a wide range of nucleophiles, such as alcohols and phenols, to afford the corresponding diesters. While specific examples detailing the direct synthesis of this compound from (chloromethyl)phosphonic dichloride are not prevalent in the provided results, the general reactivity pattern of phosphonic dichlorides suggests this as a feasible, albeit less common, synthetic strategy.

An analogous method involves the chlorination of diethyl (chloromethyl)phosphonate to yield diethyl (dichloromethyl)phosphonate, though this can result in lower yields and selectivity compared to other methods. orgsyn.org This highlights the challenges associated with direct chlorination and the importance of precursor selection.

Preparation of Analogous Chloromethylated Phosphorylated Formaldehyde (B43269) Derivatives

The synthesis of phosphorylated formaldehyde derivatives represents a broader class of compounds that includes structures analogous to chloromethylphosphonates. nih.govnih.gov One notable method involves the reaction of dialkyl [(arylthio)chloromethyl]phosphonates with thiols in the presence of a Lewis acid like tin(IV) tetrachloride to produce unsymmetrical dialkyl [(alkylthio)(arylthio)methyl]phosphonates in good yields (73%–84%). nih.gov This demonstrates a pathway to functionalized phosphonates where a chloromethyl-like group is a key reactive intermediate.

Furthermore, the preparation of chloromethyl chloroformate, a key reagent in some phosphonate (B1237965) syntheses, can be achieved by reacting dry gaseous monomeric formaldehyde with phosgene (B1210022) in the presence of a suitable catalyst. google.com This underscores the importance of formaldehyde derivatives in building the chloromethyl moiety for subsequent phosphorylation.

Iii. Chemical Reactivity and Mechanistic Investigations Involving Diphenyl Chloromethyl Phosphonate

Reactivity of the Chloromethyl Moiety

The chloromethyl group (–CH₂Cl) is a primary site of reactivity in the molecule, largely due to the presence of the electronegative chlorine atom.

The carbon atom of the chloromethyl group in Diphenyl (chloromethyl)phosphonate is electrophilic. This is due to the electron-withdrawing inductive effect of the adjacent chlorine atom, which polarizes the carbon-chlorine bond and creates a partial positive charge on the carbon. This electrophilicity makes it susceptible to attack by a wide range of nucleophiles.

This behavior is analogous to other α-halo phosphonates, such as diethyl [(N,N-dimethylamino)chloromethyl]phosphonate, which is known to be a potent electrophile that reacts readily with nucleophiles like secondary amines. mdpi.com The fundamental reaction mechanism is a nucleophilic substitution, where the nucleophile displaces the chloride ion. youtube.com

The general reaction can be represented as: Nu⁻ + (PhO)₂P(O)CH₂Cl → (PhO)₂P(O)CH₂Nu + Cl⁻

Where Nu⁻ represents a generic nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

| Hydroxide (B78521) (OH⁻) | Hydroxymethylphosphonate |

| Alkoxides (RO⁻) | Alkoxymethylphosphonate |

| Amines (R₂NH) | Aminomethylphosphonate |

| Thiolates (RS⁻) | Thiomethylphosphonate |

This table illustrates the expected products from the reaction of this compound with various nucleophiles, based on the established electrophilic character of the chloromethyl group.

The presence of the electron-withdrawing chloromethyl group significantly influences the hydrolytic stability of the phosphonate (B1237965) esters. Compared to unsubstituted alkyl phosphonates like diethyl methylphosphonate, the chloro-substituted analogue exhibits increased reactivity towards hydrolysis. nih.gov This is because the electron-withdrawing nature of the chloromethyl group enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water or hydroxide ions.

The hydrolysis of phosphonate esters can proceed through several mechanisms, primarily depending on the reaction conditions (acidic or basic) and the structure of the phosphonate. mdpi.com

AAc2 Mechanism: In many cases, hydrolysis occurs via an associative mechanism where a water molecule or hydroxide ion attacks the phosphorus center, leading to a pentacoordinate intermediate, followed by the cleavage of a P-O bond. mdpi.com

AAl1 Mechanism: In some instances, particularly with esters that can form stable carbocations, an SN1-type mechanism involving the cleavage of the C-O bond may occur. mdpi.com

Studies on the alkaline hydrolysis of related compounds, such as chloromethylphosphinic acid, have shown that the rate of chloride ion liberation is much faster than from the corresponding chloromethylphosphonic acid, indicating a significant influence of the groups attached to the phosphorus atom on the reactivity of the C-Cl bond. sciencemadness.org

Table 2: Factors Affecting Hydrolysis of Phosphonates

| Factor | Influence on Hydrolysis Rate | Rationale |

| Electron-withdrawing groups (e.g., -Cl) on the α-carbon | Increase | Enhances the electrophilicity of the phosphorus center. nih.gov |

| Steric hindrance around the phosphorus atom | Decrease | Hinders the approach of the nucleophile (e.g., water). nih.gov |

| pH | Dependent | Rate is influenced by the concentration of H⁺ or OH⁻ ions. mdpi.com |

Carbon-Phosphorus Bond Reactivity

The carbon-phosphorus (C-P) bond in phosphonates is generally stable. However, under specific and often harsh conditions, it can undergo cleavage.

Phosphorus pentachloride (PCl₅) is a powerful halogenating agent known to react with various oxygen-containing functional groups. wikipedia.org While its primary reaction with esters is often complex, it is renowned for converting carbonyl groups (C=O) into geminal dichlorides (CCl₂) and hydroxyl groups (C-OH) into alkyl chlorides (C-Cl). wikipedia.orgyoutube.com

In the context of this compound, reaction with PCl₅ could potentially lead to several outcomes. One possibility is the chlorination of the phosphonate P=O group, although cleavage of the P-O-C aryl ester bonds is also a likely pathway. Furthermore, under forcing conditions, cleavage of the C-P bond itself is a possibility. Studies on related phosphorylated formaldehyde (B43269) derivatives have shown that the P-C bond can be cleaved upon heating with acids like HCl. nih.gov

The cleavage of the C-P bond is a mechanistically complex process that has been investigated in various organophosphorus systems. While direct mechanistic studies on this compound are scarce, insights can be drawn from related compounds.

Acid-Catalyzed Cleavage: Theoretical studies on α-aminophosphonates suggest that under acidic conditions, C-P bond cleavage can proceed via a multi-step process involving protonation events followed by the departure of the phosphorus-containing group. nih.gov

Radical Mechanisms: In biological systems, C-P bond cleavage can occur via radical-based mechanisms, as seen in the C-P lyase pathway, which is responsible for the degradation of various phosphonates. nih.govrsc.org

Nucleophilic Attack-Induced Cleavage: In some systems, the C-P bond can be broken following a nucleophilic attack. For instance, a metal-free C(aryl)-P bond cleavage has been shown to proceed through a key hydroxy-λ⁵-phosphane intermediate formed by the addition of water. rsc.org

These examples highlight that the C-P bond, while robust, can be cleaved through various ionic and radical pathways depending on the specific reagents and conditions employed.

Participation in Carbonyl Olefination Reactions (Contextual for Phosphonates)

Phosphonates are cornerstone reagents in synthetic organic chemistry, most notably for their use in carbonyl olefination reactions. The most prominent example is the Horner-Wadsworth-Emmons (HWE) reaction . nih.gov In this reaction, a phosphonate carbanion, generated by treating a phosphonate with a base, acts as a nucleophile that attacks an aldehyde or ketone. The resulting intermediate then eliminates a phosphate (B84403) salt to form an alkene. nih.gov

While this compound itself is not the typical starting material for generating the ylide in a standard HWE reaction, its derivatives are. For example, it can be converted into other phosphonates that are then used in olefination. The broader family of phosphorus-based reagents, including phosphites and phosphine (B1218219) oxides, is widely employed in various methods to convert carbonyls into olefins, highlighting the central role of organophosphorus chemistry in this key transformation. rsc.orgrsc.org

In-Depth Analysis of this compound in Chemical Reactions

The study of organophosphorus compounds has yielded a wealth of versatile reagents for organic synthesis. Among these, phosphonates are renowned for their role in carbon-carbon bond formation, most notably the Horner-Wadsworth-Emmons reaction. This article delves into the specific chemical reactivity and mechanistic details of this compound, focusing on the generation of its corresponding carbanion and the stereochemical outcomes of its subsequent olefination reactions.

Chemical Reactivity and Mechanistic Investigations Involving this compound

The reactivity of phosphonates is largely defined by the acidity of the α-protons and the ability of the phosphonate group to stabilize an adjacent carbanion. The diphenyl ester functionality in this compound influences its reactivity profile compared to more common dialkyl phosphonates.

The cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction is the formation of a phosphonate-stabilized carbanion. tcichemicals.com This is achieved through the deprotonation of the α-carbon—the carbon adjacent to the phosphorus atom. In the case of this compound, this involves the removal of a proton from the chloromethyl group.

The process begins with the treatment of the phosphonate with a suitable base. The resulting α-phosphonate carbanion, specifically the this compound anion, is a potent nucleophile. tcichemicals.commdpi.com This carbanion is stabilized by the delocalization of the negative charge onto the phosphoryl group (P=O). The general mechanism for the generation of such carbanions is illustrated below:

Reaction Scheme: Deprotonation of a Phosphonate

Where R' is an organic substituent (e.g., Phenyl) and X is a leaving group or substituent (e.g., Cl).

Once generated, this nucleophilic carbanion is poised to react with various electrophiles. Its most significant application is in the reaction with aldehydes and ketones to form alkenes. tcichemicals.comharvard.edu The carbanion's nucleophilic character allows it to readily attack the electrophilic carbonyl carbon of an aldehyde or ketone. mdpi.com This addition is the rate-limiting step in the HWE sequence and sets the stage for the subsequent elimination to form the C=C double bond. tcichemicals.com

A significant advantage of the HWE reaction is its inherent stereoselectivity, typically favoring the formation of (E)-alkenes (trans-isomers). tcichemicals.comharvard.edumcmaster.ca This selectivity is a key point of discussion in the mechanistic investigation of reactions involving the this compound carbanion.

The reaction proceeds through a multi-step mechanism following the initial nucleophilic attack:

Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl compound, forming two diastereomeric intermediates known as betaines, which are in equilibrium with cyclic oxaphosphetane intermediates. tcichemicals.com

Elimination: The oxaphosphetane intermediate undergoes syn-elimination, breaking the P-C and O-C bonds to form the alkene and a water-soluble diphenyl phosphate salt. tcichemicals.com

The stereochemical outcome is determined by the relative energies of the transition states leading to the diastereomeric intermediates and the rate of their interconversion versus elimination. Generally, the transition state that minimizes steric interactions is favored. The approach that places the bulky phosphonate group and the R-group of the aldehyde anti to each other leads to the thermodynamically more stable (E)-alkene. harvard.edu

The general preference for (E)-alkenes can be influenced by several factors:

Structure of the Phosphonate: The use of bulky ester groups on the phosphonate can increase (E)-selectivity.

Reaction Conditions: Temperature and the choice of base and solvent can affect the equilibrium between intermediates, thereby influencing the E/Z ratio. mdpi.com

Carbonyl Substrate: The steric bulk of the aldehyde or ketone also plays a role in the stereochemical course of the reaction.

While the HWE reaction classically yields (E)-alkenes, modifications such as the Still-Gennari olefination, which employs phosphonates with electron-withdrawing ester groups (like trifluoroethyl), can reverse this selectivity to favor (Z)-alkenes. mdpi.commcmaster.ca This is attributed to the accelerated elimination of the oxaphosphetane, which proceeds faster than the equilibration of the intermediates. mcmaster.ca For this compound, the specific stereoselectivities would depend on its reaction with various aldehydes, as shown in the hypothetical data table below.

Table 1: Hypothetical Stereoselectivity in HWE Reactions with this compound This table illustrates the expected format for reporting research findings. Actual experimental data for this specific compound is not available in the cited sources.

| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| Benzaldehyde | NaH | THF | 25 | Data not available | Data not available |

| Cyclohexanecarboxaldehyde | n-BuLi | THF | -78 | Data not available | Data not available |

| Pivalaldehyde | KHMDS | Toluene | 0 | Data not available | Data not available |

Iv. Advanced Synthetic Utility and Building Block Applications

Application as a Core Building Block in Organic Synthesis

The unique chemical structure of diphenyl (chloromethyl)phosphonate, featuring a reactive chloromethyl group attached to a phosphorus center with two phenoxy substituents, makes it an important reagent for constructing more complex molecules. Organic building blocks like this are fundamental molecular units used to build a wide range of organic compounds, including pharmaceuticals and advanced materials.

This compound is a key starting material for synthesizing a variety of organophosphorus compounds, which have widespread applications in medicinal chemistry, agriculture, and as reagents in organic synthesis. frontiersin.org The preparation of these compounds often relies on the transformation of organohalides through reactions like nucleophilic substitution or the Michaelis-Arbuzov reaction. frontiersin.org

The chloromethyl group provides a reactive handle for nucleophilic displacement, enabling the formation of new carbon-phosphorus bonds. For instance, it can be used to prepare phosphonate-substituted carbene precursors for insertion reactions. organic-chemistry.org Furthermore, derivatives like diphenyl phosphates are noted for their higher reactivity in cross-coupling reactions, such as the Suzuki reaction, compared to their diethyl phosphate (B84403) counterparts. nih.gov This reactivity is crucial for creating carbon-carbon bonds and assembling complex molecular frameworks. nih.gov The diphenylphosphonate group can also be a precursor to other phosphonate (B1237965) esters through transesterification. mdpi.com

The versatility of phosphonate building blocks is demonstrated in the synthesis of complex natural products and bioactive compounds. researchgate.net While many methods exist for creating organophosphorus compounds, the use of well-defined building blocks like this compound provides a reliable and efficient route. frontiersin.orgnih.gov

Precursor for Biologically Relevant Molecules and Probes

The diphenyl phosphonate functional group is a key pharmacophore in the design of various bioactive molecules, particularly enzyme inhibitors and probes. Its structural and electronic properties allow it to mimic the transition state of substrate hydrolysis in certain enzymes, leading to potent and often irreversible inhibition.

Alpha-aminophosphonic acids are structural analogs of natural alpha-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic group. mdpi.com This structural change often imparts unique biological activities, making their derivatives, such as α-aminophosphonate esters, important targets in medicinal chemistry. mdpi.comsciforum.net

One of the most common methods for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction, a one-pot condensation of an amine, a carbonyl compound, and a dialkyl or diaryl phosphite (B83602). sciforum.netnih.gov Diphenyl phosphite, a related precursor, is frequently used in these reactions to yield the corresponding diphenyl α-aminophosphonate derivatives. nih.gov For example, potentially bioactive α-aminophosphonates have been synthesized from quinazolinone-based hydrazides, aromatic aldehydes, and diphenyl phosphite. nih.gov Another key route is the aza-Pudovik reaction, which involves the addition of a P(O)-H compound like diphenylphosphine (B32561) oxide to an imine. nih.gov

Peptidyl derivatives of α-aminoalkylphosphonate diphenyl esters are particularly significant, acting as effective irreversible inhibitors against a wide range of mammalian, bacterial, and viral serine proteases. researchgate.net The synthesis of these complex molecules often starts with simpler α-amino diphenyl phosphonate building blocks. researchgate.net

Table 1: Selected Synthetic Routes to α-Aminophosphonate Derivatives

| Reaction Name | Components | Catalyst/Conditions | Product Type | Reference |

| Kabachnik-Fields Reaction | Amine, Carbonyl Compound, Diphenyl Phosphite | ZnCl₂/PPh₃, Room Temperature | α-Aminophosphonate | nih.gov |

| Kabachnik-Fields Reaction | Aniline/Benzaldehyde Derivatives, Diphenyl Phosphite | Cyclopentadienyl Ruthenium(II) complex, 80°C | α-Aminophosphonate | nih.gov |

| Aza-Pudovik Reaction | Imine, Diphenylphosphine Oxide | Tetramethylguanidine, Toluene | α-Aminophosphonate | nih.gov |

| Microwave-Assisted Synthesis | Aniline, Benzaldehyde, Diphenylphosphine Oxide | Solvent- and Catalyst-Free, 80-100°C | α-Aminophosphine Oxide | sciforum.net |

The diphenyl phosphonate group is a well-established "warhead" for creating potent and selective inhibitors of serine proteases. nih.govnih.gov These inhibitors function as covalent, mechanism-based inhibitors where the electrophilic phosphorus atom is attacked by the active site serine residue of the protease. nih.govnih.gov This forms a stable, covalent phosphonyl-enzyme complex, effectively inactivating the enzyme. researchgate.netnih.gov This mechanism mimics the tetrahedral transition state of peptide bond hydrolysis. researchgate.net

Peptidyl diaryl phosphonates have been successfully developed as inhibitors for a multitude of serine proteases, including human neutrophil elastase, cathepsin G, and viral proteases like the Zika virus NS2B-NS3 protease. nih.govresearchgate.net The versatility of their synthesis allows for structural modifications to the peptide portion and the phenyl rings of the phosphonate, enabling fine-tuning of reactivity and specificity for the target enzyme. nih.govresearchgate.net For instance, peptidyl chloromethyl ketones and peptidyl phosphonate diphenyl esters have both shown antitrypanosomal activity by inhibiting serine peptidases in Trypanosoma brucei brucei.

Beyond simple inhibition, the diphenyl phosphonate warhead is a cornerstone in the design of activity-based probes (ABPs). nih.gov ABPs are powerful tools used to detect and identify active enzymes in complex biological samples. nih.gov These probes typically consist of three parts: a reactive group (the warhead), a recognition element (often a peptide sequence that directs the probe to a specific protease), and a reporter tag (such as biotin (B1667282) or a fluorophore). nih.govnih.govresearchgate.net The diphenyl phosphonate group serves as an excellent warhead due to its specific reactivity with serine proteases. nih.govresearchgate.net Numerous ABPs incorporating this moiety have been developed to profile the activity of trypsin-like proteases, human neutrophil serine proteases, and even amyloid β peptide-hydrolyzing antibodies. nih.govnih.gov

Table 2: Examples of Diphenyl Phosphonate-Based Inhibitors and Probes

| Target Enzyme/Process | Inhibitor/Probe Type | Key Structural Feature | Application | Reference |

| Serine Proteases | Peptidyl Diaryl Phosphonate Inhibitor | Phosphonate ester functionality | General protease inhibition, high stability | nih.gov |

| Trypsin-like Serine Proteases | Activity-Based Probe (ABP) | Biotin-PK-DPP (Proline-Lysine peptide) | Target identification and biochemical characterization | nih.gov |

| Trypanosoma brucei brucei peptidases | Peptidyl Phosphonate Diphenyl Ester | Carbobenzyloxyglycyl-4-amidinophenylglycine phosphonate diphenyl ester | Antitrypanosomal agent | |

| Amyloid β peptide-hydrolyzing antibodies | Activity-Based Probe (ABP) | Peptide sequence with diphenyl phosphonate warhead | Identification and isolation of catalytic antibodies | nih.gov |

| Human Neutrophil Elastase | Peptidyl Diphenyl Phosphonate Inhibitor | Modified P1 side chain | Selective inhibition | researchgate.net |

V. Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about molecular structure, connectivity, and dynamics. For Diphenyl (chloromethyl)phosphonate, ¹H, ¹³C, and ³¹P NMR are routinely employed.

The structural confirmation of this compound is achieved through a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. Each spectrum provides unique and complementary information.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen-containing fragments of the molecule. The phenyl protons typically appear as a complex multiplet in the aromatic region (~7.2-7.4 ppm). The most characteristic signal is that of the chloromethyl (Cl-CH₂-P) protons. This signal is expected to be a doublet due to coupling with the phosphorus nucleus (²JP-H). For a similar compound, diethyl (chloromethyl)phosphonate, these protons appear as a doublet. chemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The phenyl carbons show distinct signals in the aromatic region (~120-150 ppm). The carbon of the chloromethyl group is also split into a doublet due to one-bond coupling with the phosphorus atom (¹JP-C), a characteristic feature that confirms the direct P-C bond. This coupling is typically large, often exceeding 100 Hz in alkyl phosphonates.

³¹P NMR: As phosphorus-31 is a 100% abundant, spin-active nucleus, ³¹P NMR is a direct and highly sensitive method for characterizing phosphonates. chemicalbook.com this compound is expected to show a single resonance in the proton-decoupled ³¹P NMR spectrum, as there is only one phosphorus environment. The chemical shift for pentavalent phosphonates of this type typically falls within a well-defined range. youtube.com For instance, various dimethyl arylphosphonates show ³¹P chemical shifts in the range of δ 11-14 ppm. rsc.org

NMR is also crucial for distinguishing between structural isomers. For example, an isomer where the chlorine is attached to one of the phenyl rings instead of the methyl group would present a significantly different ¹H NMR spectrum, with altered aromatic patterns and a P-CH₃ signal (a doublet) instead of the P-CH₂-Cl signal. Likewise, ³¹P NMR can differentiate between phosphonates and their phosphite (B83602) or phosphate (B84403) isomers due to the distinct chemical shift ranges for different phosphorus oxidation states and coordination environments. chemicalbook.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~3.8 - 4.2 | Doublet | ²JP-H ≈ 8-12 | -CH₂Cl |

| ¹H | ~7.2 - 7.4 | Multiplet | - | Phenyl H |

| ¹³C | ~45 - 55 | Doublet | ¹JP-C ≈ 140-150 | -CH₂Cl |

| ¹³C | ~120 - 150 | Multiplets (some with P-C coupling) | ⁿJP-C | Phenyl C |

| ³¹P | ~10 - 20 | Singlet (proton decoupled) | - | P(O) |

Note: The data in this table are estimated based on typical values for analogous structures found in chemical literature. chemicalbook.comrsc.org

In situ NMR spectroscopy is a powerful technique for studying chemical reactions in real-time directly within the NMR tube. It allows for the observation of reactants being consumed, products being formed, and the appearance and disappearance of transient reactive intermediates. researchgate.net This method provides invaluable mechanistic and kinetic data that cannot be obtained from conventional analysis of the final reaction mixture.

For reactions involving this compound, such as nucleophilic substitutions at the chloromethyl carbon or transformations involving the phosphate ester groups, in situ NMR can be employed. By acquiring a series of NMR spectra (particularly ³¹P or ¹H) over the course of the reaction, researchers can:

Track reaction progress: The integration of signals corresponding to the starting material and the product(s) can be plotted against time to generate kinetic profiles.

Identify intermediates: Short-lived species that may not be isolable can sometimes be detected. For example, in the Atherton-Todd reaction, which involves the conversion of H-phosphonates to phosphoramidates, in situ ³¹P NMR has been used to observe the formation of phosphonochloridate intermediates. researchgate.net

Optimize reaction conditions: The effect of changes in temperature, concentration, or catalysts on the reaction rate and product distribution can be rapidly assessed.

The ability to monitor both the liquid and solid phases simultaneously in some advanced NMR setups further extends the utility of this technique to studying heterogeneous reactions or crystallization processes involving phosphonates.

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (Molecular Weight: 282.66 g/mol ), electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a pseudomolecular ion peak like [M+H]⁺ or [M+Na]⁺. The isotopic pattern of the molecular ion would be characteristic, showing a smaller [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of one chlorine atom.

Fragmentation analysis provides further structural confirmation. Key fragmentation pathways for this compound would likely involve:

Loss of a chlorine radical (·Cl) to give an ion at m/z ~247.

Loss of the chloromethyl radical (·CH₂Cl) to give a diphenyl phosphate fragment ion.

Cleavage of the P-O-C bonds, leading to the loss of phenoxy radicals (·OPh) or phenol (B47542) (HOPh), resulting in characteristic fragment ions.

Rearrangements and further fragmentation of the phenyl rings.

By analyzing the masses of these fragments, the structure of the parent molecule and any products or stable intermediates formed during a reaction can be confidently identified.

Other Spectroscopic Methods in Mechanistic Research (e.g., Infrared Spectroscopy)

While NMR and MS provide the core structural data, other spectroscopic methods like Infrared (IR) spectroscopy offer complementary information, particularly regarding the functional groups present in a molecule.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum provides clear evidence for its key functional groups. Expected characteristic absorption bands are crucial for confirming the product of a synthesis or for monitoring reactions where these functional groups are altered. For instance, the IR spectrum of the related diphenylphosphinic chloride shows a strong P=O stretch. nist.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H stretch | Aromatic C-H |

| ~1590, ~1490 | C=C stretch | Aromatic ring |

| ~1250 - 1300 | P=O stretch | Phosphoryl |

| ~1150 - 1200 | P-O-C stretch | Aryl phosphonate (B1237965) |

| ~950 - 1050 | P-O-C stretch | Aryl phosphonate |

| ~700 - 800 | C-Cl stretch | Alkyl chloride |

Note: The data in this table are estimated based on typical values for analogous structures found in chemical literature. nist.govchemicalbook.com

Vi. Theoretical and Computational Chemistry Studies

Mechanistic Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be exceptionally valuable in elucidating the intricate details of reaction mechanisms involving phosphonate (B1237965) compounds. nih.gov These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a step-by-step description of how reactants are converted into products. nih.gov

A pertinent example of this application can be seen in studies of analogous phosphonates, such as the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. imist.maresearchgate.netresearchgate.net In such investigations, DFT calculations at a specific level of theory (e.g., B3LYP/6-311G(d,p)) are employed to analyze the different possible reaction pathways. imist.maresearchgate.net Key to this analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is a critical parameter; a smaller energy gap generally indicates a stronger interaction and a more favorable reaction pathway. imist.ma

For a hypothetical reaction involving Diphenyl (chloromethyl)phosphonate, a similar computational strategy would be employed. The molecule's geometry would first be optimized, and its frontier orbitals calculated. When reacting with a nucleophile, different sites of attack on the this compound molecule could be modeled. For instance, the nucleophile could attack the chloromethyl carbon or the phosphorus atom. By calculating the activation energies for each potential pathway, the most likely mechanism can be determined.

Table 1: Representative Data from a DFT Study on a Related Phosphonate Reaction imist.maresearchgate.net

| Parameter | Value | Significance |

| HOMO (Nucleophile) | -6.131 eV | Energy of the highest energy electrons available for reaction. |

| LUMO (Electrophile) | -0.899 eV | Energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.232 eV | Indicates the kinetic stability of the reactants toward each other. |

| Reaction Enthalpy (ΔH) | Varies | Determines if the reaction is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | Varies | Indicates the spontaneity of the reaction. |

Note: The values presented are for the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite and serve as an illustrative example of the types of data generated in such studies.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry not only explains known reactions but also plays a predictive role in the development of new synthetic methods. nih.gov By calculating various molecular descriptors, the reactivity and selectivity of compounds like this compound in novel transformations can be anticipated before any experiments are conducted.

Global reactivity indices derived from DFT calculations, such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), are instrumental in this regard. The electronic chemical potential indicates the escaping tendency of electrons from a system, while chemical hardness measures the resistance to a change in electron distribution. imist.ma The global electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

For this compound, these indices would be calculated to predict its behavior in various reaction environments. A high electrophilicity index would suggest that it is a good electrophile, making it susceptible to nucleophilic attack. This is consistent with the presence of the electron-withdrawing chloromethyl group.

The regioselectivity of a reaction can also be predicted by analyzing the local reactivity indices, such as the Fukui functions or the dual descriptor. These descriptors identify the most reactive sites within a molecule. For this compound, this would allow for the prediction of whether a nucleophile would preferentially attack the carbon of the chloromethyl group or the phosphorus atom. This predictive capability is invaluable for designing new reactions with high selectivity, thus avoiding the formation of unwanted byproducts.

Table 2: Global Reactivity Indices and Their Interpretation

| Index | Formula | Interpretation |

| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ² / (2η) | Propensity to accept electrons. |

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.govnih.gov These models are particularly useful for predicting the properties of new or untested compounds based on a database of known molecules.

For a class of compounds like phosphonates, a QSAR model could be developed to predict a specific type of reactivity, such as their performance in a particular catalytic cycle or their potential toxicity. nih.gov The first step in building a QSAR model is to generate a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.gov

A hypothetical QSAR model for the reactivity of substituted diphenyl (chloromethyl)phosphonates in a specific reaction, for example, the Pudovik reaction, could be developed. nih.gov A series of derivatives with different substituents on the phenyl rings would be synthesized or modeled computationally. For each derivative, a set of descriptors would be calculated. These descriptors would then be statistically correlated with the experimentally determined reaction rates or yields using techniques like multiple linear regression (MLR) or partial least squares (PLS).

The resulting QSAR equation would take the general form:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀, c₁, c₂, ..., cₙ are constants determined from the regression analysis, and D₁, D₂, ..., Dₙ are the molecular descriptors. A good QSAR model will have high statistical significance and predictive power, which is often validated using an external test set of compounds not used in the model development. nih.gov

Table 3: Potential Descriptors for a QSAR Model of this compound Derivatives

| Descriptor Type | Examples | Information Provided |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic molecular properties. |

| Topological | Wiener Index, Kier Shape Indices | Molecular size and shape. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Hirshfeld Charges | Electronic properties and charge distribution. nih.gov |

| Electrostatic | Molecular Electrostatic Potential (MEP) | Regions of positive and negative electrostatic potential. nih.gov |

Such a model could then be used to predict the reactivity of new, unsynthesized this compound derivatives, guiding synthetic efforts toward compounds with desired reactivity profiles.

Vii. Future Research Directions in Diphenyl Chloromethyl Phosphonate Chemistry

Development of Novel and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and efficient processes. For diphenyl (chloromethyl)phosphonate and its derivatives, research is moving beyond traditional methods, which often involve harsh conditions or hazardous reagents.

Future synthetic strategies are expected to focus on several key areas:

Catalyst-Free and Solvent-Free Approaches : Inspired by broader trends in phosphonate (B1237965) synthesis, researchers are exploring reactions conducted under solvent-free conditions or in greener solvent systems. rsc.org Methods such as ultrasound-assisted and microwave-promoted syntheses are being investigated to reduce reaction times and energy consumption. rsc.org

Benign Catalytic Systems : The development of novel catalysts is a cornerstone of modern synthetic chemistry. For phosphonate synthesis, this includes the use of metal-organic frameworks (MOFs), nanoparticles (e.g., ZnO, TiO2), and bifunctional acid-base catalysts. rsc.orgmdpi.com These catalysts offer high efficiency and selectivity under mild conditions. An example is the use of a polyethylene (B3416737) glycol (PEG) and potassium iodide (KI) system for the synthesis of benzyl (B1604629) phosphonates, which avoids volatile and toxic organic solvents. frontiersin.org

Table 1: Emerging Sustainable Synthetic Methods for Phosphonates

| Method | Key Features | Potential Advantages for this compound Synthesis |

| Ultrasound-Assisted Synthesis | Uses sonic waves to promote cavitation and accelerate reactions. rsc.org | Reduced reaction times, lower energy consumption, can enable catalyst-free reactions. rsc.org |

| Microwave-Promoted Synthesis | Employs microwave energy to heat the reaction mixture directly and efficiently. rsc.org | Rapid heating, increased reaction rates, improved yields. mdpi.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by grinding or heating the reactants together. rsc.org | Eliminates solvent waste, simplifies purification, lowers environmental impact. rsc.org |

| PEG/KI Catalytic System | Utilizes polyethylene glycol as a benign solvent and potassium iodide as a catalyst. frontiersin.org | Avoids volatile organic compounds (VOCs), mild reaction conditions, cost-effective. frontiersin.org |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

While the basic reactivity of this compound is understood, its full chemical potential remains to be explored. Future research will likely focus on uncovering new transformations that can lead to a wider array of complex molecules.

Key areas for exploration include:

Transformations at the Chloromethyl Group : The chlorine atom serves as a reactive handle for nucleophilic substitution reactions. Future work will likely expand the range of nucleophiles used, leading to novel phosphonates with diverse functional groups. This builds upon known reactions where similar α-halophosphonates are precursors to various substituted phosphonates. mdpi.comnih.gov

Reactions of the Phosphonate Moiety : The diphenyl ester group can be modified through transesterification with other alcohols or diols, potentially under microwave-assisted conditions, to generate a library of new phosphonate esters with tailored properties. mdpi.com The reaction of related α-hydroxyphosphonates with phosphites to form new P-O-C-P linkages suggests that this compound derivatives could undergo similar complex transformations. acs.org

Novel Carbon-Phosphorus Bond Formations : One-pot reactions, such as the condensation of aldehydes, amines, and phosphites (a modified Kabachnik-Fields reaction), are efficient ways to create α-aminophosphonates. rsc.org Adapting these multicomponent strategies to use this compound or its derivatives could provide rapid access to complex and biologically relevant scaffolds. nih.gov

Computational and Mechanistic Studies : The use of computational methods like Density Functional Theory (DFT) will be crucial in predicting and understanding the reactivity of this compound. researchgate.netresearchgate.net Such studies can elucidate reaction mechanisms, predict regioselectivity, and guide the design of new experiments, as demonstrated in the reaction between phosphinites and trichloro-methyl phosphonates. researchgate.netresearchgate.net

Table 2: Potential Chemical Transformations of this compound Derivatives

| Reactant/Condition | Transformation Type | Potential Product Class |

| Secondary Amines | Nucleophilic Substitution | α-Aminomethylphosphonates |

| Thiols | Nucleophilic Substitution | Thioacetal Phosphonates nih.gov |

| Alcohols/Diols (Microwave) | Transesterification | Novel Dialkyl/Cyclic Phosphonates mdpi.com |

| Aldehydes & Amines | Multi-component Reaction | Complex α-Aminophosphonates rsc.org |

| Diphenylphosphine (B32561) oxide | Condensation Reaction | α-(Diphenylphosphinoyloxy) Derivatives acs.org |

Expanding Applications in Medicinal Chemistry and Advanced Materials Science

The unique structural features of this compound make it an attractive starting point for the development of new functional molecules and materials.

In Medicinal Chemistry:

Phosphonates are well-established as important pharmacophores due to their ability to act as stable mimics of phosphate (B84403) esters or as transition-state analogues for enzyme inhibitors. frontiersin.org Future research is expected to leverage this compound in the following ways:

Enzyme Inhibitors : Peptidyl phosphonate diphenyl esters have shown promise as inhibitors of serine peptidases, including those found in parasites like Trypanosoma brucei brucei, the causative agent of African sleeping sickness. Further derivatization of the chloromethyl group could lead to the development of more potent and selective inhibitors for a range of therapeutic targets.

Antiviral and Anticancer Agents : Many successful antiviral drugs, such as Tenofovir, are phosphonates. rsc.org The phosphonate group provides a handle for prodrug strategies and can improve pharmacokinetic properties. This compound can serve as a key intermediate in the synthesis of novel nucleoside and non-nucleoside analogues with potential antiviral or anticancer activity.

Drug Delivery : Metal phosphonates are being explored as matrices for drug delivery systems. mdpi.com The ability to functionalize the phosphonate core, starting from precursors like this compound, could allow for the creation of targeted drug delivery vehicles.

In Advanced Materials Science:

The phosphonate group is an excellent linker for the construction of robust, porous materials with a wide range of applications.

Metal-Organic Frameworks (MOFs) : Metal phosphonates are used to create MOFs with high thermal and chemical stability. mdpi.comresearchgate.net The functional group derived from the chloromethyl moiety of this compound could be used to tune the properties of the pores within the MOF, for applications in gas storage (e.g., CO2 capture), separation, and heterogeneous catalysis. mdpi.com

Flame Retardants : Organophosphorus compounds are widely used as flame retardants. The incorporation of this compound derivatives into polymer backbones could enhance their fire-resistant properties.

Corrosion Inhibitors : Phosphonates are effective corrosion inhibitors for metals. researchgate.net Novel phosphonates synthesized from this compound could offer improved performance in protecting metal surfaces in industrial applications.

Q & A

Q. Optimization Strategies :

- Temperature Control : Higher temperatures (60–80°C) accelerate reactivity but may induce side reactions (e.g., hydrolysis).

- Catalyst Selection : Pyridine or triethylamine improves yield by scavenging acidic byproducts .

- Solvent Choice : Non-polar solvents (e.g., toluene) reduce hydrolysis risks compared to polar aprotic solvents.

Q. Table 1: Synthetic Route Comparison

| Method | Reagents | Temp. (°C) | Yield (%) | Key Reference |

|---|---|---|---|---|

| Michaelis-Arbusov | Trichloromethyl phosphonate | 60–80 | 70–85 | |

| Phosphite Esterification | Chloromethyl chloride | 40–60 | 65–75 |

Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H/³¹P NMR : Identifies phosphonate ester groups (δ 15–25 ppm for ³¹P) and chloromethyl protons (δ 4.5–5.5 ppm) .

- ¹³C NMR : Confirms aromatic and aliphatic carbon environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 282.66) .

- Chromatography :

Q. Methodological Tips :

- Use deuterated solvents (CDCl₃) for NMR to avoid signal interference.

- For GC, optimize oven temperature gradients (e.g., 50°C to 250°C at 10°C/min) .

How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus

The chloromethyl group enhances electrophilicity, enabling:

Q. Key Data :

- Kinetic Studies : Hydrolysis rates increase 10-fold in 6M HCl vs. neutral conditions .

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric hindrance .

What mechanistic insights explain the hydrolysis of this compound under acidic vs. basic conditions?

Q. Advanced Research Focus

- Acidic Conditions (HCl/HBr) :

- Basic Conditions (NaOH) :

Q. Contradiction Analysis :

- Acidic hydrolysis is 50x faster than basic hydrolysis due to carbocation stabilization , but conflicting reports suggest base-catalyzed pathways dominate in non-polar solvents .

How can enantioselective reactions be designed using this compound?

Q. Advanced Research Focus

- Organocatalysts : Binaphthyl-modified squaramide catalysts induce enantioselectivity (up to 99% ee) in additions to ketimines .

- Solvent Effects : Ethyl acetate enhances stereochemical control vs. THF or MeCN .

Q. Methodology :

- Catalyst Loading : 2.5 mol% achieves optimal yield/selectivity balance .

- Temperature : Reactions at 0°C minimize racemization .

Q. Table 2: Enantioselective Reaction Optimization

| Catalyst | Solvent | Temp. (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Squaramide | Ethyl acetate | 0 | 99 | 94 |

| Amine | THF | 25 | 73 | 74 |

How can researchers resolve discrepancies in catalytic efficiency data across solvents?

Data Contradiction Analysis

Conflicting catalytic outcomes arise from solvent polarity and hydrogen-bonding effects:

- Polar Solvents (MeCN) : Stabilize charged intermediates but may deactivate catalysts via coordination .

- Non-Polar Solvents (Toluene) : Improve substrate-catalyst interactions but slow diffusion rates .

Q. Resolution Strategy :

- Kinetic Profiling : Compare turnover frequencies (TOF) in different solvents.

- Control Experiments : Test catalyst stability via TGA or NMR post-reaction .

What methodologies enable the use of this compound in fluorescent probes for biological imaging?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.